chemical structure and properties of (4-Ethynylthiazol-2-yl)methanol
chemical structure and properties of (4-Ethynylthiazol-2-yl)methanol
An In-Depth Technical Guide to (4-Ethynylthiazol-2-yl)methanol: A Privileged Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The convergence of privileged structural motifs in medicinal chemistry often yields compounds of exceptional potential. (4-Ethynylthiazol-2-yl)methanol represents such a convergence, integrating the biologically versatile thiazole nucleus with the synthetically tractable and functionally significant ethynyl group. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of (4-Ethynylthiazol-2-yl)methanol. Directed at researchers, scientists, and professionals in drug development, this document offers a forward-looking perspective on a molecule poised for significant impact. We will delve into its predicted spectroscopic characteristics, propose a logical synthetic pathway, and explore its potential as a building block for novel therapeutics and as a probe in chemical biology.
Introduction: The Strategic Combination of Thiazole and Ethynyl Moieties
The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in drugs with a wide array of biological activities, including anticancer (Dasatinib), anti-HIV (Ritonavir), and anti-inflammatory (Meloxicam) agents.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid scaffold for the precise orientation of pharmacophoric elements.[3]
Concurrently, the ethynyl (acetylene) group has been widely exploited in drug discovery since the mid-20th century.[4][5][6][7][8] Its linear geometry, small size, and unique electronic properties allow it to be incorporated into complex molecules with minimal steric hindrance.[5] Terminal alkynes, in particular, are invaluable as "handles" for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are central to "click chemistry".[4][5][6] This has made the ethynyl group a staple in the development of chemical probes for target identification and validation.[4][5]
(4-Ethynylthiazol-2-yl)methanol, by combining these two powerful moieties, presents itself as a molecule of high strategic value. The thiazole core provides a proven platform for biological activity, while the ethynyl and methanol groups offer orthogonal handles for further chemical modification and bioconjugation.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
The presence of the polar thiazole ring and the hydroxyl group suggests that (4-Ethynylthiazol-2-yl)methanol will exhibit moderate polarity and be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[9] The potential for hydrogen bonding via the hydroxyl group will also influence its melting and boiling points.
| Property | Predicted Value |
| Molecular Formula | C6H5NOS |
| Molecular Weight | 139.18 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Soluble in polar organic solvents |
| pKa (hydroxyl proton) | Estimated to be around 16-18 |
| pKa (ethynyl proton) | Estimated to be around 25 |
Spectroscopic Characterization: A Roadmap for Identification
For researchers who synthesize this compound, the following spectroscopic signatures are anticipated:
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¹H NMR: The proton spectrum is expected to be relatively simple and highly informative. Key signals would include a singlet for the ethynyl proton (C≡C-H), a singlet for the thiazole ring proton, a doublet for the methylene protons (-CH₂OH), and a triplet for the hydroxyl proton (-OH), with the latter two potentially coupling. The exact chemical shifts would depend on the deuterated solvent used.[10][11]
-
¹³C NMR: The carbon spectrum will be characterized by signals for the two sp-hybridized carbons of the alkyne, the carbons of the thiazole ring, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C≡C-H stretch of the terminal alkyne, and the C≡C stretch.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.[12]
Proposed Synthetic Pathway
A plausible and efficient synthesis of (4-Ethynylthiazol-2-yl)methanol can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed, leveraging well-established organic reactions.
Step-by-Step Methodology
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Thiazole Ring Formation (Hantzsch Synthesis): The synthesis would likely begin with a Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[1] This involves the reaction of an α-haloketone with a thioamide.
-
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling of a halogenated thiazole intermediate with a protected acetylene equivalent, followed by deprotection.
-
Formation of the Methanol Group: The methanol functionality can be installed by reduction of a corresponding aldehyde or carboxylic acid derivative at the 2-position of the thiazole.
Visualized Synthetic Workflow
Caption: Potential reaction pathways for derivatizing (4-Ethynylthiazol-2-yl)methanol.
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of (4-Ethynylthiazol-2-yl)methanol suggest several high-impact applications:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify initial hits against a variety of protein targets.
-
Development of Covalent Inhibitors: The ethynyl group can act as a latent reactive handle for the development of targeted covalent inhibitors.
-
Synthesis of Bioactive Compound Libraries: The orthogonal reactivity of the ethynyl and hydroxyl groups allows for the rapid generation of diverse compound libraries for high-throughput screening.
-
Chemical Biology Probes: The terminal alkyne can be used to attach reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling the use of this molecule in target identification and validation studies, such as activity-based protein profiling (ABPP). [4][5]
Safety and Handling
While specific toxicity data for (4-Ethynylthiazol-2-yl)methanol is unavailable, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. [13]Thiazole derivatives and acetylenic compounds can have varying levels of toxicity, and prudence is always advised.
Conclusion
(4-Ethynylthiazol-2-yl)methanol stands as a promising, yet underexplored, chemical entity at the intersection of proven medicinal chemistry scaffolds and versatile synthetic handles. Its predicted properties and reactivity profile make it a highly attractive building block for the synthesis of novel bioactive molecules and a valuable tool for chemical biology research. This guide provides a foundational understanding and a forward-looking perspective to encourage and facilitate further investigation into the synthesis and application of this high-potential compound.
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